3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone

描述

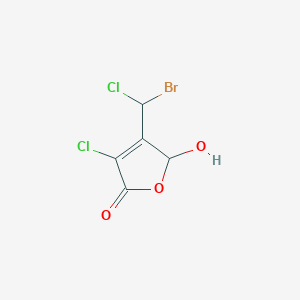

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone is an organic compound with a complex structure that includes chlorine, bromine, and hydroxyl functional groups attached to a furanone ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a furanone precursor, followed by the introduction of hydroxyl and bromochloromethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

化学反应分析

Table 1: Synthetic Pathways to BMX-1 and Analogues

-

Key Insight : Bromination typically occurs at the C4 methyl group , with selectivity influenced by steric and electronic factors. The use of NaBH₄ or Et₃N facilitates dehydrohalogenation to stabilize the furanone ring .

Stability and Degradation in Aqueous Media

BMX-1 exhibits pH-dependent stability, critical for its environmental persistence and mutagenicity:

Table 2: Stability of BMX-1 Under Simulated Physiological Conditions (pH 7.4, 37°C)

| Parameter | BMX-1 | MX (Chlorinated Analog) |

|---|---|---|

| Half-life (cyclic form) | ~8 hours | ~4 hours |

| Equilibrium (cyclic:open) | 7:3 | 6:4 |

| Degradation Products | Open-chain keto-acids, HCO₃⁻, Br⁻ | Similar, with Cl⁻ release |

-

BMX-1’s cyclic form dominates at neutral pH, but it undergoes ring-opening under alkaline conditions (>pH 9) to yield non-mutagenic keto-acids .

-

Steric hindrance from bromine atoms slows degradation compared to MX .

Reactivity with Biological Molecules

BMX-1 reacts with nucleophilic sites in DNA, forming covalent adducts:

Table 3: DNA Adduct Formation by BMX-1 (In Vitro)

| Target Nucleophile | Adduct Structure | Mutagenic Potency (TA100, rev/ng) |

|---|---|---|

| Adenine (N-1/N⁶) | 7H-8-formyl[2,1-i]pyrimidopurine | 22.05 ± 3.15 |

| Guanine (N-7) | Not detected | — |

-

Mechanism : BMX-1’s α,β-unsaturated carbonyl group undergoes Michael addition with DNA bases, forming propeno-bridged adducts (e.g., pfA-dR) .

-

Mutagenicity in Salmonella typhimurium TA100 is 6–9× lower than its dibromo analog BMX-2 .

Comparative Mutagenicity of Halogenated Furanones

Bromination enhances mutagenic potency relative to chlorinated analogs:

Table 4: Ames Test Results (TA100, -S9)

| Compound | Structure | Mutagenicity (rev/ng) |

|---|---|---|

| BMX-1 | Cl, BrClCH₂ substituents | 22.05 ± 3.15 |

| BMX-2 (dibromo) | Cl, Br₂CH substituents | 28.64 ± 2.65 |

| BMX-3 (tribromo) | Br, Br₂CH substituents | 37.29 ± 5.73 |

| MX (chlorinated) | Cl, Cl₂CH substituents | 18.90 ± 2.10 |

-

Trend : Mutagenicity increases with bromine substitution (BMX-3 > BMX-2 > BMX-1 > MX), likely due to enhanced electrophilicity and DNA alkylation efficiency .

Environmental Relevance and Byproduct Formation

BMX-1 is detected in chlorinated water as a disinfection byproduct (DBP) :

科学研究应用

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Nucleophilic Substitution : The presence of halogen atoms makes it a suitable substrate for nucleophilic attacks, leading to the formation of diverse derivatives.

- Synthesis of Hydroxyfuranones : It is utilized in the preparation of other hydroxyfuranones, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Hydroxyfuranones

A study demonstrated the efficient synthesis of hydroxyfuranones using 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone as a precursor, showcasing its utility in developing new therapeutic agents .

Environmental Chemistry

This compound has been studied for its potential mutagenic properties, particularly its structural similarity to known mutagens like MX (a potent mutagen). Research indicates that it can be involved in environmental monitoring and risk assessment due to its reactivity and potential harmful effects.

Case Study: Mutagenicity Studies

Research published in Environmental Toxicology and Chemistry highlighted the mutagenic effects of brominated hydroxyfuranones, including this compound. The findings suggested that this compound could be a marker for assessing environmental contamination .

Pharmaceutical Research

The compound's structure allows it to be explored for potential pharmaceutical applications. Its derivatives have shown promise in medicinal chemistry, particularly in developing anti-cancer agents.

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer properties of derivatives derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for various analytical techniques, including HPLC (High Performance Liquid Chromatography). Its purity and stability make it an ideal choice for method validation.

作用机制

The mechanism by which 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular interactions help elucidate its mode of action and potential therapeutic applications.

相似化合物的比较

Similar Compounds

3-Bromo-5-chloro-4-hydroxybenzaldehyde: Shares similar halogen and hydroxyl functional groups but differs in the aromatic ring structure.

3-Chloro-4-hydroxy-5-methyl-2(5H)-furanone: Similar furanone structure with different substituents.

生物活性

Overview

3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone, a halogenated furanone compound, has garnered attention due to its potential biological activities, particularly in the realms of mutagenicity and antimicrobial properties. This compound is part of a broader class of disinfection by-products (DBPs) that can arise from chlorination processes in water treatment, raising concerns regarding their safety and health implications.

- IUPAC Name: 3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one

- CAS Number: 132059-51-9

- Molecular Formula: C₅H₃BrCl₂O₃

The biological activity of this compound is primarily attributed to its interactions with cellular components. It is known to:

- Induce mutations in bacterial and mammalian cells.

- Inhibit metabolic cooperation between cells, potentially leading to tumor promotion.

Mutagenicity Studies

Research indicates that this compound exhibits significant mutagenic activity. For instance, studies using the Ames test demonstrated that it can induce gene mutations in Salmonella typhimurium strains TA98 and TA100. The mutagenic potency was quantified at approximately 22.05 ± 3.15 revertants/ng without metabolic activation .

Comparative Mutagenicity Data

| Compound | Mutagenic Potency (revertants/ng) | Test System |

|---|---|---|

| BMX-1 (this compound) | 22.05 ± 3.15 | TA100 |

| BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) | 28.64 ± 2.65 | TA100 |

| BMX-3 (3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) | 37.29 ± 5.73 | TA100 |

These findings suggest that bromination enhances mutagenic potential, indicating a structure-activity relationship where increased halogenation correlates with higher mutagenicity .

Antimicrobial Properties

In addition to its mutagenic effects, research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited.

Case Studies and Environmental Relevance

The relevance of this compound extends beyond laboratory settings into environmental health concerns. Epidemiological studies have linked the consumption of chlorinated drinking water containing DBPs like this furanone to an increased risk of bladder cancer .

Key Findings from Environmental Studies

- Mutagenicity in Mammalian Cells: The compound has been shown to induce mutations in cultured Chinese hamster cells, with a mutation frequency significantly higher than controls when treated with concentrations as low as 12.5 µg/ml .

- Inhibition of Cellular Communication: It disrupts metabolic cooperation between sensitive and resistant cell lines, indicating potential tumor-promoting effects .

属性

IUPAC Name |

3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQLLUPRMECKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021525 | |

| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-51-9 | |

| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying brominated analogs of MX like BMX-1?

A: MX is a potent environmental mutagen found in chlorinated drinking water. [, ] Studying brominated analogs like BMX-1 helps researchers understand how halogen substitutions impact the mutagenic activity of these compounds. This knowledge is crucial for assessing potential risks associated with these compounds and developing strategies for mitigating their formation during water treatment processes.

Q2: How does BMX-1 compare to MX and other brominated analogs in terms of mutagenicity?

A: Research using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed that BMX-1, along with its analogs 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) and 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), exhibit significant mutagenic activity. [] BMX-1 displayed a mutagenic potency of 22.05 ± 3.15 revertants/ng in TA100 without metabolic activation, while BMX-2 and BMX-3 showed higher potencies of 28.64 ± 2.65 revertants/ng and 37.29 ± 5.73 revertants/ng, respectively. [] These findings suggest that bromination contributes to the mutagenic potential of these compounds.

Q3: What is the hypothesized mechanism behind the mutagenic activity of BMX-1 and its analogs?

A: While the exact mechanism of action is still under investigation, studies suggest that the mutagenic activity of these halogenated furanones is likely related to their cyclic form. [] Further research is needed to elucidate the specific interactions of these compounds with DNA and the downstream consequences of these interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。